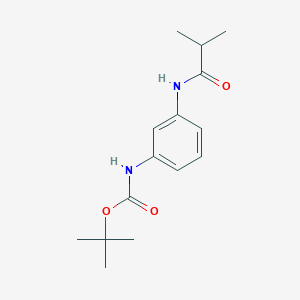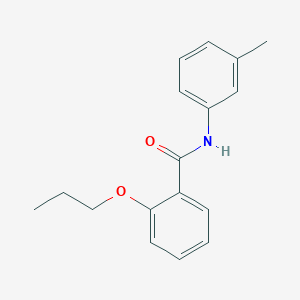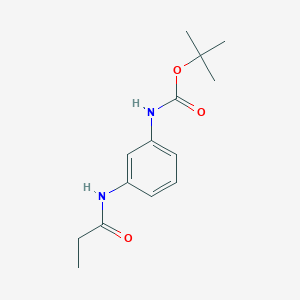![molecular formula C19H25N3O3S B268805 N-(cyclohexylcarbonyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B268805.png)
N-(cyclohexylcarbonyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylcarbonyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is a chemical compound that has been extensively used in scientific research for its various applications in the field of biochemistry and pharmacology. This compound is commonly referred to as CMPTU and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of CMPTU involves the inhibition of various enzymes such as carbonic anhydrase and urease. This compound binds to the active site of these enzymes and prevents their catalytic activity. It has also been shown to inhibit the activity of various cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
CMPTU has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase and urease, anti-inflammatory and analgesic effects, and the inhibition of cytokines and chemokines. This compound has also been shown to have antitumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CMPTU in lab experiments include its potent inhibitory effects on various enzymes and its anti-inflammatory and analgesic effects. However, the limitations of using CMPTU in lab experiments include its potential toxicity and the need for further research to determine its long-term effects.
Direcciones Futuras
There are several future directions for the use of CMPTU in scientific research, including its potential use as an antitumor agent, its use in the treatment of inflammatory diseases, and its use in the development of new therapies for various diseases. Further research is needed to determine the long-term effects of CMPTU and to optimize its use in various applications.
Conclusion:
In conclusion, CMPTU is a chemical compound that has been extensively used in scientific research for its various applications in the field of biochemistry and pharmacology. This compound has been synthesized using various methods and has been shown to have potent inhibitory effects on various enzymes, anti-inflammatory and analgesic effects, and antitumor effects in animal models. Further research is needed to determine the long-term effects of CMPTU and to optimize its use in various applications.
Métodos De Síntesis
CMPTU can be synthesized using various methods, including the reaction of cyclohexyl isocyanate with 4-(4-morpholinylcarbonyl)phenyl isothiocyanate. The reaction takes place in the presence of a solvent such as acetonitrile, and the resulting product is purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
CMPTU has been extensively used in scientific research for its various applications in the field of biochemistry and pharmacology. This compound has been shown to have potent inhibitory effects on various enzymes such as carbonic anhydrase and urease. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Propiedades
Nombre del producto |
N-(cyclohexylcarbonyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea |
|---|---|
Fórmula molecular |
C19H25N3O3S |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H25N3O3S/c23-17(14-4-2-1-3-5-14)21-19(26)20-16-8-6-15(7-9-16)18(24)22-10-12-25-13-11-22/h6-9,14H,1-5,10-13H2,(H2,20,21,23,26) |
Clave InChI |
SESUQLSEZZWZLQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
SMILES canónico |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)

![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)
![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)

![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)

![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268748.png)